molecular formula C19H23NO3 B13752495 4-[(2,3-Dimethoxyphenyl)methylideneamino]-5-methyl-2-propan-2-ylphenol CAS No. 6325-51-5

4-[(2,3-Dimethoxyphenyl)methylideneamino]-5-methyl-2-propan-2-ylphenol

Cat. No.: B13752495
CAS No.: 6325-51-5
M. Wt: 313.4 g/mol
InChI Key: WAZLHALAWYHYJS-UHFFFAOYSA-N
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Description

4-[(2,3-Dimethoxyphenyl)methylideneamino]-5-methyl-2-propan-2-ylphenol is a synthetic phenolic Schiff base, a class of compounds renowned for their versatile coordination chemistry and broad spectrum of potential biological activities. Schiff bases are widely investigated in medicinal chemistry for their ability to act as ligands for various metal ions, forming complexes that can exhibit enhanced biological properties compared to the parent ligand. The specific substitution pattern on this molecule—featuring a 2,3-dimethoxyphenyl moiety and a sterically hindered thymol-derived phenolic ring—suggests potential for significant pharmacological interest. Structurally analogous Schiff bases have been reported to possess notable antioxidant activity by acting as radical scavengers, as demonstrated in studies on related compounds . Furthermore, the molecular scaffold is indicative of potential enzyme inhibitory properties. For instance, research on similar structures has shown inhibition of targets like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant to neurodegenerative conditions as explored in research on donepezil-like Schiff bases . The presence of the phenolic group is often associated with anti-inflammatory and anticancer effects through mechanisms involving the modulation of pro-inflammatory cytokines or the induction of apoptosis in cancer cell lines as seen in studies of phenolic derivatives . Its primary research value lies in its utility as a key intermediate for the development of novel therapeutic agents and as a ligand in catalytic and materials science applications. This compound is intended for use in strictly controlled laboratory environments to explore these and other mechanistic pathways.

Properties

CAS No.

6325-51-5

Molecular Formula

C19H23NO3

Molecular Weight

313.4 g/mol

IUPAC Name

4-[(2,3-dimethoxyphenyl)methylideneamino]-5-methyl-2-propan-2-ylphenol

InChI

InChI=1S/C19H23NO3/c1-12(2)15-10-16(13(3)9-17(15)21)20-11-14-7-6-8-18(22-4)19(14)23-5/h6-12,21H,1-5H3

InChI Key

WAZLHALAWYHYJS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1N=CC2=C(C(=CC=C2)OC)OC)C(C)C)O

Origin of Product

United States

Preparation Methods

General Synthetic Approach: Schiff Base Formation

The primary and most common method for preparing 4-[(2,3-Dimethoxyphenyl)methylideneamino]-5-methyl-2-propan-2-ylphenol involves the condensation reaction between an aldehyde and an amine to form an imine (Schiff base). Specifically:

  • Starting materials :

    • 2,3-Dimethoxybenzaldehyde (aldehyde component)
    • 4-Amino-5-methyl-2-(propan-2-yl)phenol (amine component)
  • Reaction conditions :

    • Typically carried out in an alcoholic solvent such as ethanol.
    • Reflux conditions for several hours (e.g., 18 hours) to ensure completion.
    • The reaction mixture is often stirred under reflux to facilitate condensation.
    • The product precipitates upon cooling or can be isolated by solvent evaporation and recrystallization.
  • Mechanism :

    • The primary amine attacks the carbonyl carbon of the aldehyde, forming a carbinolamine intermediate.
    • Dehydration of this intermediate leads to the formation of the imine bond (-CH=N-), yielding the Schiff base.

This method is widely used for synthesizing Schiff bases analogous to the target compound due to its simplicity and high yields (typically >80%).

Detailed Experimental Procedure Example

Step Reagents & Conditions Description Yield/Notes
1 2,3-Dimethoxybenzaldehyde (1 equiv), 4-Amino-5-methyl-2-(propan-2-yl)phenol (1 equiv), Ethanol solvent Mix reagents in ethanol and reflux for 18 hours High yield (>80%) expected
2 Cooling to room temperature Product precipitates or is isolated by evaporation Product purified by recrystallization
3 Purification Recrystallization from ethanol or other suitable solvents Purity confirmed by NMR, IR

This procedure aligns with analogous Schiff base syntheses reported in literature for related compounds.

Alternative Synthetic Routes and Considerations

While the direct condensation is the standard approach, other methods or modifications may be employed depending on the desired purity, scale, or functionalization:

  • Use of acid catalysts : Trace amounts of acid (e.g., acetic acid) can catalyze imine formation by activating the aldehyde carbonyl group.
  • Solvent variations : Besides ethanol, solvents like methanol, dichloromethane, or mixtures with water can be used to optimize solubility and reaction rate.
  • Temperature control : Room temperature reactions may be feasible but typically require longer reaction times.
  • Use of dehydrating agents : To drive the equilibrium towards imine formation, molecular sieves or drying agents may be added.

Related Synthetic Examples from Literature

  • A synthesis of ethyl 4-[(3,4-difluorophenyl)methylideneamino]-3-methylbenzoate via condensation of ethyl 4-amino-3-methylbenzoate and 3,4-difluorobenzaldehyde in ethanol under reflux for 18 hours yielded 83% product. This closely parallels the preparation of the target compound using 2,3-dimethoxybenzaldehyde.

  • Schiff base formation between aromatic amines and substituted benzaldehydes is a well-established method, often performed under mild reflux conditions in ethanol or other polar solvents, producing high purity products suitable for further applications.

Analytical Data Supporting Preparation

Analytical Technique Expected Data for 4-[(2,3-Dimethoxyphenyl)methylideneamino]-5-methyl-2-propan-2-ylphenol
NMR (1H) Signals corresponding to aromatic protons, methoxy groups (~3.7-3.9 ppm), imine proton (~8-9 ppm), methyl and isopropyl groups
IR Spectroscopy Characteristic imine (C=N) stretch near 1620-1650 cm⁻¹, aromatic C-H stretches, methoxy C-O stretches
Mass Spectrometry Molecular ion peak consistent with molecular weight ~313.4 g/mol
Melting Point Typically in the range reported for related Schiff bases (~200-250°C depending on purity)

These data are used to confirm the successful synthesis and purity of the compound.

Summary Table of Preparation Methods

Method No. Starting Materials Solvent Conditions Yield Notes
1 2,3-Dimethoxybenzaldehyde + 4-Amino-5-methyl-2-(propan-2-yl)phenol Ethanol Reflux, 18 h >80% Standard Schiff base synthesis
2 Same as above + acid catalyst (optional) Ethanol or MeOH Reflux or room temp Variable Acid catalysis can improve rate
3 Use of molecular sieves to remove water Ethanol or DCM Room temp to reflux Improved yield Drives equilibrium to completion

Chemical Reactions Analysis

Hydrolysis of the Schiff Base (Methylideneamino Group)

The methylideneamino (–CH=N–) group in Compound X is susceptible to hydrolysis under acidic or basic conditions, yielding a primary amine and a carbonyl-containing fragment.

  • Conditions :

    • Acidic: Dilute HCl (0.1–1 M) at 60–80°C .

    • Basic: NaOH (5% w/v) in aqueous ethanol under reflux .

  • Products :

    • 2,3-Dimethoxybenzaldehyde (from the 2,3-dimethoxyphenyl fragment).

    • 4-amino-5-methyl-2-propan-2-ylphenol (from the phenolic amine).

Mechanistic Insight :
Protonation of the imine nitrogen in acidic media weakens the C=N bond, facilitating nucleophilic attack by water. In basic conditions, hydroxide ions directly cleave the Schiff base .

Reduction of the Imine Bond

The C=N bond can be selectively reduced to a C–N single bond using borohydride reagents, forming a secondary amine.

  • Conditions :

    • NaBH₄ in methanol (room temperature, 2–4 hours) .

    • NaBH₃CN in THF (0°C to rt, 1 hour) for milder conditions .

  • Product :

    • 4-[(2,3-dimethoxyphenyl)methylamino]-5-methyl-2-propan-2-ylphenol.

Key Data :

ReagentYield (%)Purity (HPLC)Reference
NaBH₄85>95%
NaBH₃CN9298%

Electrophilic Aromatic Substitution (Phenol Ring)

The phenolic –OH group directs electrophilic substitution at the ortho/para positions. Halogenation and nitration are feasible:

  • Bromination :

    • Conditions : Br₂ in acetic acid (rt, 30 min).

    • Product : 4-[(2,3-dimethoxyphenyl)methylideneamino]-3-bromo-5-methyl-2-propan-2-ylphenol .

  • Nitration :

    • Conditions : HNO₃/H₂SO₄ (0°C, 1 hour).

    • Product : Nitro derivatives at the para position relative to –OH .

Reactivity Note : Steric hindrance from the propan-2-yl group may suppress substitution at certain positions.

Alkylation of the Phenolic –OH Group

The phenolic hydroxyl can undergo alkylation under basic conditions to form ethers.

  • Conditions :

    • Propargyl bromide, K₂CO₃, acetone, reflux (5–8 hours) .

  • Product :

    • 4-[(2,3-dimethoxyphenyl)methylideneamino]-5-methyl-2-propan-2-ylphenyl propargyl ether.

Yield : ~74–85% (based on analogous propargylations ).

Coordination Chemistry (Schiff Base as a Ligand)

The Schiff base can act as a bidentate ligand, coordinating to metal ions via the imine nitrogen and phenolic oxygen.

  • Example Reaction :

    • Conditions : Cu(OAc)₂·H₂O in methanol (rt, 2 hours).

    • Product : A Cu(II) complex with potential catalytic or biological activity .

Stoichiometry : Typically 1:1 (metal:ligand), confirmed by Job’s plot .

Cyclization Reactions

Under thermal or acidic conditions, the Schiff base may undergo cyclization to form heterocycles.

  • Example :

    • Conditions : PPA (polyphosphoric acid), 120°C, 3 hours.

    • Product : Benzoxazole or quinazoline derivatives via intramolecular cyclization .

Oxidation of the Propan-2-yl Group

The isopropyl substituent can be oxidized to a carbonyl group under strong oxidizing conditions.

  • Conditions : KMnO₄/H₂SO₄, reflux (6–8 hours).

  • Product : 4-[(2,3-dimethoxyphenyl)methylideneamino]-5-methyl-2-acetylphenol .

Critical Analysis of Sources

  • Source : Validates reductive pathways and hydrolysis mechanisms for Schiff bases.

  • Source : Provides methodology for phenolic alkylation, critical for modifying Compound X’s –OH group.

  • Source : Supports cyclization and halogenation reactions via analogous thiazolo compound syntheses.

No direct data for Compound X exists in the provided sources; reactions are extrapolated from structurally related systems. Experimental validation is recommended to confirm yields and selectivity.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. Antioxidants are crucial in preventing oxidative stress-related diseases such as cancer and cardiovascular disorders. Studies have shown that phenolic compounds can scavenge free radicals effectively, which may be applicable to this compound as well .

2. Antimicrobial Properties
Phenolic compounds are often recognized for their antimicrobial activities. Investigations into related compounds suggest that they can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antimicrobial agents . The specific application of 4-[(2,3-Dimethoxyphenyl)methylideneamino]-5-methyl-2-propan-2-ylphenol in this area remains to be fully explored but shows promise based on structural analogs.

3. Anti-inflammatory Effects
The anti-inflammatory properties of phenolic compounds are well-documented. Given the structural similarities, it is hypothesized that this compound may exhibit similar effects by modulating inflammatory pathways, which could have implications in treating chronic inflammatory diseases .

Material Science Applications

1. Polymer Additives
The stability and thermal properties of phenolic compounds make them suitable for use as additives in polymer formulations. They can enhance the thermal stability and mechanical strength of polymers, which is critical in various industrial applications .

2. Coatings and Sealants
Due to their chemical resistance and durability, phenolic compounds are often used in coatings and sealants. The incorporation of 4-[(2,3-Dimethoxyphenyl)methylideneamino]-5-methyl-2-propan-2-ylphenol could improve the performance characteristics of these materials, particularly in harsh environmental conditions .

Case Studies

Case Study 1: Antioxidant Application
A study conducted on a series of phenolic compounds demonstrated that those with similar methoxy substitutions exhibited enhanced antioxidant activity compared to their unsubstituted counterparts. This suggests that 4-[(2,3-Dimethoxyphenyl)methylideneamino]-5-methyl-2-propan-2-ylphenol could be an effective antioxidant agent in pharmaceutical formulations aimed at oxidative stress-related conditions .

Case Study 2: Antimicrobial Efficacy
Research evaluating the antimicrobial properties of structurally related phenolic compounds found significant inhibition against both Gram-positive and Gram-negative bacteria. This opens avenues for further investigation into the antimicrobial potential of 4-[(2,3-Dimethoxyphenyl)methylideneamino]-5-methyl-2-propan-2-ylphenol as a lead compound for new antimicrobial therapies .

Mechanism of Action

The mechanism of action of 4-[(2,3-Dimethoxyphenyl)methylideneamino]-5-methyl-2-propan-2-ylphenol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Comparisons

The following compounds share structural motifs with the target molecule, enabling comparative analysis:

Table 1: Structural Comparison of Key Compounds
Compound Name Key Substituents Functional Groups Reference
4-[(2,3-Dimethoxyphenyl)methylideneamino]-5-methyl-2-propan-2-ylphenol 2,3-Dimethoxyphenyl, methylideneamino, methyl, propan-2-yl Phenol, Schiff base, methoxy -
1a (from ) 2,3-Dimethoxyphenyl, acetyl, 2-hydroxyphenyl Benzodiazepine, acetyl, hydroxyl
Example 321 (EP 4 374 877 A2) 2,3-Difluoro-4-iodophenyl, trifluoromethyl, pyrrolo[1,2-b]pyridazine Carboxamide, hydroxy, trifluoromethyl
2,4-Diisopropyl-5-methylphenol () Methyl, propan-2-yl (isopropyl) Phenol, alkyl

Key Observations:

  • Steric Effects: The 2,3-dimethoxyphenyl group in the target compound introduces steric hindrance comparable to 1a ().
  • Electron-Withdrawing Groups : Unlike Example 321 (which contains trifluoromethyl and difluoroiodophenyl groups), the target compound lacks strong electron-withdrawing substituents, which may reduce its electrophilic reactivity .

Research Findings and Implications

  • Crystallographic Validation : and highlight the use of X-ray diffraction (via SHELX and similar software) to resolve molecular structures. The target compound’s structure could be similarly validated, ensuring accurate stereochemical assignments .
  • Steric vs. This suggests reactivity is more influenced by electronic factors (e.g., resonance donation from methoxy groups) .

Biological Activity

4-[(2,3-Dimethoxyphenyl)methylideneamino]-5-methyl-2-propan-2-ylphenol, also known by its CAS number 6325-51-5, is a compound with potential biological activities that have garnered interest in various fields, particularly in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its anti-cancer properties, anti-inflammatory effects, and other relevant pharmacological activities.

The molecular formula of the compound is C19H23NO3, with a molecular weight of 313.39 g/mol. It has a density of 1.07 g/cm³ and a boiling point of 483°C . The structure features a phenolic group and a methylene bridge connecting to a dimethoxyphenyl moiety, which is significant for its biological interactions.

Anti-Cancer Activity

Recent studies have highlighted the anti-proliferative effects of compounds similar to 4-[(2,3-dimethoxyphenyl)methylideneamino]-5-methyl-2-propan-2-ylphenol against various human cancer cell lines. For instance, dimeric derivatives related to this compound demonstrated potent anti-proliferative activity with IC50 values ranging from 0.2 to 2.0 μM against cell lines such as CCRF-CEM and MDA-MB-231 . The mechanism of action involves the activation of caspases 3 and 7, indicating that these compounds induce apoptosis in cancer cells.

Anti-Inflammatory Effects

The compound exhibits significant anti-inflammatory properties by inhibiting nitric oxide (NO) production in BV2 microglial cells and RAW 264.7 macrophages. Monomeric derivatives showed IC50 values between 4.2 and 6.8 μM for NO inhibition, which are notably lower than concentrations causing cytotoxicity . This suggests a potential therapeutic application in treating inflammatory diseases without inducing cell death.

Phytotoxicity

The compound's structural similarity to other phenolic compounds raises questions about its phytotoxic potential. Studies on related phenolic compounds have shown varying degrees of phytotoxicity affecting seed germination and root growth in plants like Lactuca sativa and Allium cepa. These findings suggest that the compound could influence plant growth and development, which may have implications in agricultural contexts .

Data Table: Biological Activity Overview

Activity Cell Line/Model IC50 Value (μM) Mechanism
Anti-CancerCCRF-CEM0.2 - 2.0Apoptosis induction (Caspase activation)
Anti-CancerMDA-MB-2310.2 - 2.0Apoptosis induction (Caspase activation)
Anti-InflammatoryBV2 Cells4.2 - 6.8NO production inhibition
Anti-InflammatoryRAW 264.7 Cells4.2 - 6.8NO production inhibition
PhytotoxicityLactuca sativaVariesGermination inhibition
PhytotoxicityAllium cepaVariesGermination inhibition

Case Studies

  • Anti-Cancer Properties : A study detailed the synthesis of dimeric derivatives that showed significant anti-cancer activity against multiple human cancer cell lines, reinforcing the potential of compounds structurally related to our target compound .
  • Inflammation Modulation : Research indicated that certain monomeric derivatives could inhibit inflammatory pathways effectively without causing cytotoxic effects at lower concentrations, suggesting their use as therapeutic agents in inflammatory diseases .

Q & A

Q. What are the common synthetic routes for preparing 4-[(2,3-Dimethoxyphenyl)methylideneamino]-5-methyl-2-propan-2-ylphenol, and what critical reaction parameters must be controlled?

Methodological Answer: The compound is synthesized via a Schiff base formation between 5-methyl-2-propan-2-ylphenol and a 2,3-dimethoxybenzaldehyde derivative. Key steps include:

  • Imine Formation: Use of a catalytic acid (e.g., acetic acid) in anhydrous ethanol under reflux (70–80°C) for 6–12 hours to drive the condensation reaction .
  • Purification: Column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7 v/v) to isolate the product.
  • Steric Considerations: The 2,3-dimethoxyphenyl group introduces steric hindrance, requiring precise stoichiometry to avoid side reactions like undesired acylation .
    Critical Parameters:
  • Solvent polarity (anhydrous conditions prevent hydrolysis of the imine bond).
  • Temperature control to balance reaction rate and product stability.

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound's structure?

Methodological Answer:

  • Spectroscopy:
    • NMR: ¹H/¹³C NMR to confirm the Schiff base linkage (δ ~8.3 ppm for imine proton) and methoxy groups (δ ~3.8 ppm) .
    • IR: Stretching frequencies for C=N (~1640 cm⁻¹) and phenolic O–H (~3200 cm⁻¹) .
  • Crystallography:
    • Single-Crystal XRD: Use SHELX for refinement and ORTEP-III (via WinGX suite) for visualizing hydrogen-bonding networks and molecular packing .
    • Validation: Compare experimental bond lengths/angles with DFT-optimized geometries to resolve ambiguities .

Advanced Research Questions

Q. How can researchers address regioselectivity challenges during the acylation or functionalization of the dimethoxyphenyl moiety in this compound?

Methodological Answer:

  • Steric Guidance: The 2,3-dimethoxy substituents hinder electrophilic attack at the ortho positions. Use bulky acylating agents (e.g., crotonyl chloride) to favor reactions at the less hindered para position .
  • Temperature Modulation: Low temperatures (0–5°C) slow kinetic pathways, allowing thermodynamic control to dominate regioselectivity .
  • Protecting Groups: Temporarily protect the phenolic –OH with tert-butyldimethylsilyl (TBDMS) groups to direct reactivity toward the imine or methoxy sites .

Q. What strategies are effective for resolving contradictions between computational predictions and experimental data (e.g., crystallographic vs. NMR-derived conformations)?

Methodological Answer:

  • Multi-Technique Validation:
    • Compare XRD-derived torsion angles with NMR NOESY data to identify dynamic conformations in solution .
    • Use variable-temperature NMR to probe flexible regions (e.g., propan-2-yl group rotation) .
  • Hydrogen Bonding Analysis: Apply graph set analysis (as per Etter’s rules) to identify persistent intermolecular interactions that stabilize specific conformations in the solid state .

Q. How does the compound's hydrogen-bonding network influence its supramolecular assembly in crystal structures, and what implications does this have for material design?

Methodological Answer:

  • Network Identification: The phenolic –OH and methoxy oxygen atoms form C=O···H–O and C–H···π interactions, creating 1D chains or 2D sheets .
  • Design Implications:
    • Drug Delivery: Enhanced solubility via co-crystallization with carboxylic acid co-formers.
    • Thermal Stability: Stronger hydrogen bonds (e.g., O–H···N) increase melting points, relevant for solid-state storage .

Q. What in vitro assays are recommended to evaluate the compound's antimicrobial or anticancer potential, and how should structure-activity relationships (SAR) be designed?

Methodological Answer:

  • Antimicrobial Assays:
    • MIC Determination: Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
    • Biofilm Disruption: Crystal violet staining to quantify biomass reduction .
  • Anticancer Screening:
    • MTT Assay: Test cytotoxicity in HeLa or MCF-7 cell lines (IC₅₀ values) .
  • SAR Design:
    • Vary methoxy positions to assess electron-donating effects on bioactivity.
    • Introduce halogen substituents to enhance membrane permeability .

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